![molecular formula C21H17Cl2N3O2S B2682458 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 919708-40-0](/img/structure/B2682458.png)
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
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Description
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H17Cl2N3O2S and its molecular weight is 446.35. The purity is usually 95%.
BenchChem offers high-quality (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis of related compounds, such as thieno[2,3-b]-thiophene derivatives and thiazole analogues, highlights the interest in developing novel chemical entities with potential pharmaceutical applications. The facile synthesis of new thieno[2,3-b]-thiophene derivatives explores versatile, readily accessible diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate for creating compounds incorporating a thieno-[2,3-b]thiophene moiety, suggesting methodologies that could be applied to the synthesis of the compound (Mabkhot et al., 2010).
Antioxidant Activity
Compounds with thiazole moieties have been synthesized and evaluated for their in vitro antioxidant activity, highlighting the potential for similar compounds to serve as potent antioxidant agents. This suggests that research into similar compounds, including the specified chemical entity, could focus on evaluating their efficacy as antioxidants (Reddy et al., 2015).
Computational and DFT Studies
Computational and density functional theory (DFT) studies on related compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, provide insights into their structural optimization, bonding features, and vibrational wave numbers. These studies offer a framework for understanding the molecular structure and properties of novel compounds, potentially guiding the synthesis and application of the compound of interest (Shahana & Yardily, 2020).
Antibacterial Activities
Research into the synthesis and antibacterial activities of novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones underscores the ongoing interest in developing new compounds with potential applications in combating bacterial infections. This area of research may offer insights into the potential applications of the specified compound in addressing microbial resistance and developing new antibiotics (Chandra et al., 2020).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-13-18(19(25-28-13)15-7-3-5-9-17(15)23)20(27)26-11-10-24-21(26)29-12-14-6-2-4-8-16(14)22/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOALVNWAYNIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone |
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